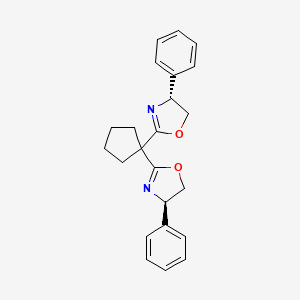

(4R,4'R)-2,2'-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

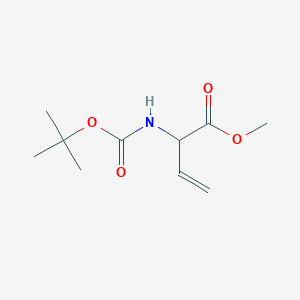

“(4R,4’R)-2,2’-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)” is a chemical compound .

Molecular Structure Analysis

The molecular structure of this compound could not be found in the search results .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 511.8±50.0 °C and a predicted density of 1.25±0.1 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Synthesis and Functionalization of Oxazoles

- The versatility of oxazoles, such as (4R,4'R)-2,2'-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole), in synthesis is highlighted by their use as templates for creating various substituted oxazoles. These derivatives are synthesized through nucleophilic ring-opening reactions followed by cyclization, demonstrating the adaptability of oxazole frameworks in organic synthesis (Misra & Ila, 2010).

Crystallographic Studies

- Crystal structure analysis of related oxazole compounds reveals insights into molecular conformations and intermolecular interactions, such as van der Waals forces. These studies are crucial for understanding the physical and chemical properties of oxazole derivatives (Mague et al., 2014).

Application in Polymer Science

- Oxazole derivatives have been utilized in the synthesis of novel polyaromatic ethers containing oxadiazole and triazole units. These polymers exhibit unique properties like good thermal stability and specific solubility characteristics, important for material science applications (Rahmani & Zadeh Mahani, 2015).

Use in Ligand Synthesis for Metal Complexes

- Complex oxazole structures serve as ligands in the formation of metal complexes, which have potential applications in areas like catalysis and materials science. The structural complexity of these ligands, derived from oxazole units, can impart unique properties to the metal complexes (Svahn et al., 2018).

Role in Heterocyclic Chemistry

- Oxazole derivatives are central to the development of diverse heterocyclic compounds, showcasing their role in the advancement of heterocyclic chemistry. The ability to generate various heterocyclic structures from oxazole derivatives underlines their significance in synthetic organic chemistry (Amareshwar et al., 2011).

Photocatalytic Applications

- Studies involving oxazole derivatives in photocatalytic reactions highlight their potential in photoreactions and photochemical processes. These applications are particularly relevant in the context of green chemistry and sustainable processes (Arai et al., 2015).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

(4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2/c1-3-9-17(10-4-1)19-15-26-21(24-19)23(13-7-8-14-23)22-25-20(16-27-22)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2/t19-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPYVXKTMXQMID-PMACEKPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-N-methyl-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2724441.png)

![N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide](/img/structure/B2724449.png)

![3-cyclopentyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide](/img/structure/B2724452.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2724455.png)